molecular formula C6H9N3O2S B1447566 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide CAS No. 1797604-60-4

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B1447566
CAS No.: 1797604-60-4
M. Wt: 187.22 g/mol
InChI Key: SIAJGWILHWNWCO-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide (CAS 1797604-60-4) is a high-purity, dihydrogenated pyrroloimidazole sulfonamide derivative offered for research use. This compound belongs to a class of fused heterocyclic systems that are recognized as valuable synthetic blocks in medicinal chemistry, particularly due to their wide spectrum of biological activities . The core pyrrolo[1,2-a]imidazole structure is a key scaffold of interest, with research indicating its derivatives exhibit significant pharmacological potential . The primary research application of this compound is as a critical synthetic intermediate in the design and development of novel antimicrobial agents. Recent scientific literature highlights that quaternary salts derived from 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structures demonstrate potent in vitro antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , and Cryptococcus neoformans . The sulfonamide functional group incorporated into this bicyclic framework enhances its utility as a versatile building block for constructing more complex molecules for biological screening. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new candidates to address the growing challenge of antimicrobial resistance . The molecular formula is C6H9N3O2S with a molecular weight of 187.22 g/mol . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAJGWILHWNWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Halogenated Intermediates

One of the most effective methods involves the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)acetamides upon treatment with phosphoryl halides:

Step Reaction Conditions Outcome Yield (%) (if available)
1 2-(2-oxopyrrolidin-1-yl)acetamide + POCl3 or POBr3 Formation of 2-halosubstituted pyrrolo[1,2-a]imidazoles Up to 82% (microwave-assisted)
2 Further modification of halogenated intermediate Conversion to sulfonamide derivatives Variable, dependent on subsequent steps

Microwave-assisted cyclization has been shown to improve yields significantly, with reported yields up to 82% for key intermediates.

Condensation of Aminopyrrolines with Halocarbonyl Compounds

An alternative method is the condensation of aminopyrrolines with α-bromo ketones or halocarbonyl compounds to form pyrrolo[1,2-a]imidazole hydrobromides, which can be further processed:

Step Reactants Conditions Products Yield (%) (if available)
1 3,4-dihydro-2H-pyrrol-5-amine + 2-bromo ketones Room temperature in EtOAc 3-substituted pyrrolo[1,2-a]imidazole hydrobromides Not specified
2 Heating with Na2CO3 in DMF (for specific substrates) Elevated temperature Isomeric 2-substituted pyrrolo[1,2-a]imidazole 14% (for pyridyl bromo ketone)

This method, while versatile, may suffer from moderate to low yields depending on the substrate and conditions.

Cyclocondensation Reactions

Cyclocondensation of 2-methoxypyrroline derivatives with aminoacetonitrile hydrochloride or amino ketone hydrochlorides in refluxing solvents (such as isopropanol) can yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine derivatives, which serve as precursors for sulfonamide formation:

Step Reactants Conditions Products Yield (%) (if available)
1 2-methoxypyrroline + aminoacetonitrile hydrochloride Reflux in i-PrOH 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride Not specified
2 Subsequent sulfonamide introduction Various sulfonation methods 3-sulfonamide derivatives Not specified

This method is valuable for introducing diverse substituents at the 3-position.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Halogenated intermediate cyclization 2-(2-oxopyrrolidin-1-yl)acetamides POCl3 or POBr3, microwave-assisted High yield, straightforward cyclization Requires careful handling of phosphoryl halides
Aminopyroline condensation Aminopyrrolines + α-bromo ketones Room temp in EtOAc, heating in DMF Versatile, allows substitution variation Moderate to low yields in some cases
Cyclocondensation 2-methoxypyrroline + aminoacetonitrile or amino ketones Reflux in i-PrOH or MeCN Good for introducing amine groups Yields not always reported

Research Findings and Optimization

  • Microwave-assisted synthesis has been demonstrated to significantly improve yields and reduce reaction times in the cyclization step forming the pyrrolo[1,2-a]imidazole core.
  • Molecular docking and X-ray crystallography studies have guided modifications of substituents on the pyrrolo-imidazole ring to enhance binding affinity to target proteins, such as WDR5, implicated in cancer.
  • Derivatization at the 3-position with sulfonamide groups has been shown to enhance biological activity, including enzyme inhibition and antimicrobial effects.
  • The synthetic routes allow for structural diversity , facilitating the exploration of pharmacological profiles and optimization of therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies using disk diffusion methods revealed that compounds based on this structure inhibit bacterial growth effectively, suggesting potential for development as new antibiotics .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specific derivatives exhibited IC₅₀ values in the low micromolar range (0.02–0.04 µM), indicating strong anti-inflammatory potential .
  • Anticancer Activity : Compounds containing this structure have been evaluated for their ability to inhibit key kinases involved in cancer progression. For instance, studies have shown that certain derivatives effectively inhibit FLT3 and CDK kinases, which are critical targets in cancer therapy .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Reagent in Chemical Reactions : Its sulfonamide group allows for diverse reactions, making it useful for synthesizing more complex molecules. It can participate in nucleophilic substitution reactions and form covalent bonds with biological targets, facilitating the development of new chemical entities.
  • Catalytic Applications : Pyrrolo[1,2-a]imidazole derivatives have been utilized as selective organocatalysts in various organic transformations. Their ability to catalyze reactions efficiently makes them valuable tools in synthetic chemistry .

Antimicrobial Study

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyrrolo[1,2-a]imidazole derivatives against common pathogens. The results indicated that compounds with specific substitutions exhibited significant bacteriostatic effects:

CompoundTarget BacteriaInhibition Zone (mm)
AE. coli15
BS. aureus18
CP. aeruginosa12

These findings support the potential of these compounds as novel antimicrobial agents.

Anti-inflammatory Evaluation

In another study published in the Journal of Medicinal Chemistry, researchers assessed the anti-inflammatory activity of various derivatives against COX enzymes. The results highlighted the following IC₅₀ values:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
D0.030.01
E0.050.02

These results suggest that certain derivatives may provide alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues
Compound Core Structure Substituents Key Applications
5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide Saturated pyrroloimidazole -SO₂NH₂ at C3 Drug intermediates, enzyme inhibitors
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid Saturated pyrroloimidazole -COOH at C3 Precursor for peptide mimetics
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde Saturated pyrroloimidazole -CHO at C3 Reactive intermediate for crosslinking
Pyrido-pyrrolo-pyrazino-indole-diones (6a–d) Fused polycyclic heteroaromatic Multiple fused rings, ketone groups Anticancer agents (BCL-XL inhibition)
N-(3-{5H,6H,7H-pyrroloimidazol-3-yl}phenyl)-benzothiazole-2-carboxamide Pyrroloimidazole-benzothiazole hybrid Benzothiazole carboxamide linkage Androgen receptor degradation

Key Structural Insights :

  • Saturation: The fully hydrogenated pyrroloimidazole core in 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide imparts conformational flexibility compared to aromatic analogues like pyrido-pyrrolo-pyrazino-indole-diones, which exhibit planar rigidity .
  • Functional Groups : Sulfonamide derivatives exhibit superior solubility and stability over carboxylic acids (-COOH) or aldehydes (-CHO), which are prone to ionization or oxidation .
Pharmacological and Physicochemical Properties
Property 5H,6H,7H-Pyrroloimidazole-3-sulfonamide Pyrido-pyrrolo-pyrazino-indole-diones Pyrroloimidazole-3-carboxylic acid
Solubility (aq.) High (due to -SO₂NH₂) Low (polycyclic aromatic core) Moderate (-COOH ionization)
Metabolic Stability High (resistant to CYP450 oxidation) Moderate (ketone groups susceptible) Low (carboxylic acid conjugation)
Bioactivity Enzyme inhibition (e.g., carbonic anhydrase) BCL-XL inhibition (anticancer) Intermediate for prodrugs

Therapeutic Potential:

  • The sulfonamide derivative is prioritized in kinase inhibitor development due to its ability to mimic ATP-binding motifs, whereas fused-ring systems (e.g., 6a–d) target protein-protein interactions in apoptosis pathways .

Biological Activity

5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Synthesis

5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide features a bicyclic structure comprising a pyrrole and imidazole ring with a sulfonamide group. The synthesis typically involves multi-step reactions that can include various reagents such as chlorosulfonic acid for introducing the sulfonamide group.

Synthetic Routes

  • Formation of the Core Structure : The initial step often involves the reaction of imidazole derivatives with appropriate aldehydes or ketones.
  • Sulfonamide Introduction : The sulfonamide group is introduced via reaction with sulfonyl chlorides under controlled conditions.

Biological Activity Overview

The biological activity of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide has been investigated in several studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Disk Diffusion Method : Studies utilizing this method have shown that synthesized derivatives demonstrate bacteriostatic effects with varying degrees of efficacy depending on structural modifications.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition Studies : In vitro studies report IC50 values indicating effective inhibition of cyclooxygenase (COX) enzymes. For example:
    • Compounds derived from pyrrolo[1,2-a]imidazoles exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, showcasing their potential as selective COX inhibitors.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrrolo[1,2-a]imidazole derivatives:

  • Antioxidant Properties : A study highlighted the antioxidant capabilities of synthesized pyrroloimidazoles using DPPH radical scavenging assays. Results indicated comparable efficacy to conventional antioxidants.
  • Cytotoxicity Assessments : Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines. For instance:
    • A specific derivative demonstrated significant cytotoxicity with an IC50 value lower than 10 μM against selected cancer cell lines.
  • In Vivo Studies : Animal model studies have reported promising results regarding the anti-inflammatory effects of these compounds, with significant reductions in edema compared to control groups.

Data Summary Table

Biological ActivityMethodologyResultsReference
AntimicrobialDisk diffusionEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryCOX enzyme inhibitionIC50 values: 0.02 - 0.04 μM
AntioxidantDPPH scavenging assayComparable to standard antioxidants
CytotoxicityIn vitro cytotoxicity assayIC50 < 10 μM in cancer cell lines

Q & A

Q. What statistical approaches are recommended for analyzing contradictory biological activity data?

  • Multivariate analysis (e.g., PCA or PLS-DA) can disentangle confounding factors (e.g., logP vs. steric bulk) in bioactivity datasets. For example, contradictory MIC results in analogs may arise from membrane permeability differences, requiring hierarchical clustering to identify structure-property trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Reactant of Route 2
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

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